molecular formula C21H23N3O4S B4025693 5-(4-methoxyphthalazin-1-yl)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

5-(4-methoxyphthalazin-1-yl)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

Cat. No.: B4025693
M. Wt: 413.5 g/mol
InChI Key: IOSILZDSZVMYCB-UHFFFAOYSA-N
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Description

5-(4-methoxyphthalazin-1-yl)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphthalazin-1-yl)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the phthalazinone core, followed by the introduction of the methoxy group. The sulfonamide group is then attached through a sulfonation reaction, and finally, the tetrahydrofuran-2-ylmethyl group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the sulfonamide group, converting it to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which is essential for bacterial growth, thereby inhibiting bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Phthalazinone derivatives: Compounds with similar core structures but different functional groups.

    Methoxybenzenesulfonamides: Compounds with similar sulfonamide and methoxy groups but different core structures.

Uniqueness

The uniqueness of 5-(4-methoxyphthalazin-1-yl)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide lies in its complex structure, which combines multiple functional groups, potentially leading to diverse biological activities and applications.

Properties

IUPAC Name

5-(4-methoxyphthalazin-1-yl)-2-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-14-9-10-15(12-19(14)29(25,26)22-13-16-6-5-11-28-16)20-17-7-3-4-8-18(17)21(27-2)24-23-20/h3-4,7-10,12,16,22H,5-6,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSILZDSZVMYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC)S(=O)(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-methoxyphthalazin-1-yl)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
Reactant of Route 2
5-(4-methoxyphthalazin-1-yl)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
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5-(4-methoxyphthalazin-1-yl)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
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5-(4-methoxyphthalazin-1-yl)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
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5-(4-methoxyphthalazin-1-yl)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
Reactant of Route 6
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5-(4-methoxyphthalazin-1-yl)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

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